molecular formula C₃₁H₂₉FN₄O₅ B560533 Ningetinib CAS No. 1394820-69-9

Ningetinib

Cat. No. B560533
M. Wt: 556.58
InChI Key: VQYYQSZNRVQLIS-UHFFFAOYSA-N
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Patent
US09133162B2

Procedure details

The title compound was prepared according to the procedure described in Example 5 by using N-(3-fluoro-4-((7-(2-hydroxy-2-methylpropoxy)quinolin-4-yl)oxy)phenyl)-1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide (1.0 g, 1.80 mmol) in DCM/MeOH (45 mL, v/v=1:2), and a solution of p-toluenesulfonic acid (325 mg, 1.89 mmol) in MeOH (2 mL). The title compound was obtained as a white solid (910 mg, 70%).
Quantity
325 mg
Type
reactant
Reaction Step Two
Name
DCM MeOH
Quantity
45 mL
Type
solvent
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Four
Name
Yield
70%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([NH:25][C:26]([C:28]2[C:29](=[O:41])[N:30]([C:35]3[CH:40]=[CH:39][CH:38]=[CH:37][CH:36]=3)[N:31]([CH3:34])[C:32]=2[CH3:33])=[O:27])[CH:5]=[CH:6][C:7]=1[O:8][C:9]1[C:18]2[C:13](=[CH:14][C:15]([O:19][CH2:20][C:21]([OH:24])([CH3:23])[CH3:22])=[CH:16][CH:17]=2)[N:12]=[CH:11][CH:10]=1.[C:42]1([CH3:52])[CH:47]=[CH:46][C:45]([S:48]([OH:51])(=[O:50])=[O:49])=[CH:44][CH:43]=1>C(Cl)Cl.CO.CO>[C:42]1([CH3:52])[CH:43]=[CH:44][C:45]([S:48]([OH:51])(=[O:49])=[O:50])=[CH:46][CH:47]=1.[F:1][C:2]1[CH:3]=[C:4]([NH:25][C:26]([C:28]2[C:29](=[O:41])[N:30]([C:35]3[CH:36]=[CH:37][CH:38]=[CH:39][CH:40]=3)[N:31]([CH3:34])[C:32]=2[CH3:33])=[O:27])[CH:5]=[CH:6][C:7]=1[O:8][C:9]1[C:18]2[C:13](=[CH:14][C:15]([O:19][CH2:20][C:21]([OH:24])([CH3:23])[CH3:22])=[CH:16][CH:17]=2)[N:12]=[CH:11][CH:10]=1 |f:2.3,5.6|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
FC=1C=C(C=CC1OC1=CC=NC2=CC(=CC=C12)OCC(C)(C)O)NC(=O)C=1C(N(N(C1C)C)C1=CC=CC=C1)=O
Step Two
Name
Quantity
325 mg
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Three
Name
DCM MeOH
Quantity
45 mL
Type
solvent
Smiles
C(Cl)Cl.CO
Step Four
Name
Quantity
2 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The title compound was prepared

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C.FC=1C=C(C=CC1OC1=CC=NC2=CC(=CC=C12)OCC(C)(C)O)NC(=O)C=1C(N(N(C1C)C)C1=CC=CC=C1)=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 910 mg
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.